2-(Sulfanylmethyl)phenylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Sulfanylmethyl)phenylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group and a sulfanylmethyl group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sulfanylmethyl)phenylphosphonic acid can be achieved through several methods. One common approach involves the reaction of phenylphosphonic dichloride with thiomethylbenzene under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions (e.g., using hydrochloric acid) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is critical to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Sulfanylmethyl)phenylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phosphonic acid group can be reduced to form phosphinic acids.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphinic acids.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(Sulfanylmethyl)phenylphosphonic acid has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of platinum complexes, which are studied for their catalytic properties.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as Aeromonas hydrophila cphA.
Medicine: Explored for its bioactive properties and potential use in drug development.
Industry: Utilized in the design of supramolecular or hybrid materials and for surface functionalization.
Wirkmechanismus
The mechanism of action of 2-(Sulfanylmethyl)phenylphosphonic acid involves its interaction with molecular targets such as enzymes. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The specific pathways involved depend on the target enzyme and the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfanylbenzenephosphonates: Similar structure but with different functional groups.
Phenylphosphonic acid derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
Eigenschaften
Molekularformel |
C7H9O3PS |
---|---|
Molekulargewicht |
204.19 g/mol |
IUPAC-Name |
[2-(sulfanylmethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C7H9O3PS/c8-11(9,10)7-4-2-1-3-6(7)5-12/h1-4,12H,5H2,(H2,8,9,10) |
InChI-Schlüssel |
MVLYXNMBKWWFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CS)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.